4-chloro-8-ethoxy-3-nitroquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1974746-74-1 |
|---|---|
Molecular Formula |
C11H9ClN2O3 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
4-chloro-8-ethoxy-3-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-9-5-3-4-7-10(12)8(14(15)16)6-13-11(7)9/h3-6H,2H2,1H3 |
InChI Key |
BQUFHGCIBGQOQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Optimized Reaction Pathways for 4 Chloro 8 Ethoxy 3 Nitroquinoline
Retrosynthetic Analysis of the 4-chloro-8-ethoxy-3-nitroquinoline Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comub.edu For this compound, this process involves strategically breaking key bonds to identify plausible synthetic precursors.
A logical retrosynthetic approach would involve the disconnection of the substituents from the quinoline (B57606) core. The chloro, ethoxy, and nitro groups are prime candidates for disconnection as their introduction can be achieved through well-established functionalization reactions. This leads to a simplified quinoline precursor. Further deconstruction of the quinoline ring itself, through transforms that are the reverse of common quinoline syntheses, would lead to even simpler aromatic and aliphatic building blocks. amazonaws.comub.edu
Table 1: Key Retrosynthetic Disconnections
| Disconnection | Precursor | Corresponding Forward Reaction |
| C4-Cl bond | 8-ethoxy-3-nitroquinolin-4-one | Chlorination |
| C8-O bond | 4-chloro-8-hydroxy-3-nitroquinoline | Williamson ether synthesis (Alkylation) |
| C3-NO2 bond | 4-chloro-8-ethoxyquinoline | Nitration |
| Quinoline Core | Substituted aniline (B41778) and a three-carbon unit | Cyclization (e.g., Skraup, Friedlander) |
Precursor Synthesis and Advanced Functional Group Transformations
For the synthesis of this compound, a plausible starting material is 2-ethoxyaniline. This precursor already contains the ethoxy group at the desired position relative to the future nitrogen of the quinoline ring. The synthesis of this and other key precursors often involves multiple steps of functional group interconversions. For instance, creating a substituted aniline might require nitration of an aromatic ring followed by reduction to the amine.
Direct and Indirect Synthetic Routes to this compound
The construction of the target molecule can proceed through various direct and indirect pathways, each with its own set of advantages and challenges. These routes primarily differ in the order of the cyclization and functionalization steps.
Cyclization Strategies for Quinoline Core Formation
The formation of the quinoline ring is a cornerstone of the synthesis. Several classic named reactions are available for this purpose, each suited for different substitution patterns. pharmaguideline.comwikipedia.org
Skraup Synthesis: This method involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comuop.edu.pk It is a robust method but can be harsh and may not be suitable for sensitive substrates.
Combes Synthesis: This reaction condenses anilines with β-diketones in the presence of an acid catalyst. wikipedia.org
Friedlander Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. pharmaguideline.comuop.edu.pk
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. wikipedia.orgiust.ac.ir
The choice of cyclization strategy will depend on the availability of the starting materials and the desired substitution pattern on the final quinoline ring.
Regioselective Functionalization at C-3, C-4, and C-8 Positions
Achieving the correct placement of substituents on the quinoline ring is a significant challenge. The inherent electronic properties of the quinoline system dictate the preferred positions for electrophilic and nucleophilic attack.
C-8 Position: The functionalization at the C-8 position, particularly with an ethoxy group, is often established early in the synthesis by using a pre-functionalized aniline, such as 2-ethoxyaniline. Direct C-H functionalization at the C-8 position of a quinoline is also an area of active research. researchgate.netrsc.org
C-4 Position: The introduction of the chloro group at the C-4 position is typically achieved by treating a 4-hydroxyquinoline (B1666331) (a quinolin-4-one) with a chlorinating agent like phosphorus oxychloride (POCl3). mdpi.comgoogle.com The 4-hydroxyquinoline precursor can be obtained through cyclization reactions like the Conrad-Limpach synthesis. pharmaguideline.com
C-3 Position: Functionalization at the C-3 position can be more challenging. Direct electrophilic substitution at C-3 is not always favored. Therefore, strategies often involve the use of directing groups or the construction of the ring with the desired C-3 substituent already in place. rsc.orgacs.org
Introduction of the Nitro Group: Nitration of Quinoline Precursors
The nitration of quinoline and its derivatives is a common method for introducing a nitro group. The position of nitration is highly dependent on the reaction conditions and the existing substituents on the quinoline ring.
Under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acids), nitration of unsubstituted quinoline typically occurs at the C-5 and C-8 positions. uop.edu.pkcdnsciencepub.com To achieve nitration at the C-3 position, alternative strategies are often necessary. One approach is the nitration of a quinoline derivative where the more reactive positions are blocked or deactivated. Another method involves the use of a Reissert compound, which can direct nitration specifically to the C-3 position. elsevierpure.com
Table 2: Nitration Conditions and Outcomes
| Quinoline Precursor | Nitrating Agent | Conditions | Major Product(s) |
| Quinoline | HNO3/H2SO4 | Vigorous | 5-Nitroquinoline and 8-Nitroquinoline uop.edu.pk |
| 1-Benzoyl-2-cyano-1,2-dihydroquinoline (Reissert Compound) | Acetyl nitrate | - | 1-Benzoyl-2-cyano-3-nitro-1,2-dihydroquinoline elsevierpure.com |
| 5,8-Dichloroquinoline | KNO3/Oleum/H2SO4 | 55-60°C | 5,8-Dichloro-6-nitroquinoline cdnsciencepub.com |
Incorporation of the Ethoxy Group: Alkylation Reactions
The ethoxy group is typically introduced via a Williamson ether synthesis, which involves the alkylation of a hydroxyl group with an ethyl halide or other ethylating agent. In the context of synthesizing this compound, this would likely involve the alkylation of a 4-chloro-8-hydroxy-3-nitroquinoline intermediate. Alternatively, as mentioned earlier, starting with 2-ethoxyaniline incorporates the ethoxy group from the beginning of the synthetic sequence. A regioselective method for introducing an ethoxycarbonylmethyl group at the C-2 position of a quinoline ring has also been reported. researchgate.net
Chlorination Reactions to Introduce the C-4 Chlorine
The introduction of a chlorine atom at the C-4 position of the quinoline ring is a critical step in the synthesis of this compound. This transformation typically involves the conversion of a hydroxyl group at the C-4 position (a 4-hydroxyquinoline or its tautomeric 4-quinolinone form) into a chloro group. The precursor, 8-ethoxy-3-nitroquinolin-4-ol, is subjected to a nucleophilic substitution reaction using a potent chlorinating agent.
Commonly employed reagents for this type of chlorination include phosphorus oxychloride (POCl₃), often used in conjunction with phosphorus pentachloride (PCl₅) or as a standalone reagent. mdpi.comgoogle.com Thionyl chloride (SOCl₂) is another viable chlorinating agent. google.com The reaction mechanism involves the activation of the C-4 hydroxyl group by the chlorinating agent, converting it into a good leaving group, which is subsequently displaced by a chloride ion.
In a synthesis analogous to the target compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was prepared from its 4-hydroxy precursor using phosphorus oxychloride, with N,N-Dimethylformamide (DMF) sometimes used as a catalyst. researchgate.net The reaction is typically conducted at elevated temperatures, often under reflux, to ensure complete conversion. mdpi.comresearchgate.net For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one from its corresponding dichloroquinoline precursor involved refluxing in dilute dichloroacetic acid, demonstrating the varied conditions that can be employed for related structures. mdpi.com
The choice of chlorinating agent and reaction conditions can significantly influence the yield and purity of the final product. Polyphosphoric acid can also be used in the cyclization of aniline derivatives to form tetrahydroquinolones, which are then treated with a chlorinating agent to yield the desired 4-chloroquinoline (B167314). google.com
Table 1: Comparison of Chlorinating Agents for Quinoline Synthesis
| Reagent(s) | Typical Substrate | Key Conditions | Advantages/Notes | Source(s) |
|---|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | 4-Hydroxyquinolines | Reflux temperature, often with DMF as catalyst | Widely used, effective for hydroxyl to chloro conversion. | google.comresearchgate.net |
| POCl₃ / PCl₅ | 4-Hydroxyquinolin-2(1H)-ones | Heating/Reflux | Powerful combination for less reactive substrates. | mdpi.comgoogle.com |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to complex syntheses like that of this compound.
Solvent-Free Synthesis Approaches and Reduced Waste Methodologies
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and simplifying product purification. For the synthesis of quinoline derivatives, microwave-assisted, multi-component reactions have been successfully conducted without any solvent, using the surface of alumina (B75360) impregnated with hydrochloric acid as a solid support. This approach not only eliminates the need for a solvent but can also lead to higher yields and shorter reaction times. Another green technique involves performing reactions in aqueous media, which is considered an environmentally benign solvent. nih.gov The use of ionic liquids, which have negligible vapor pressure, as recyclable reaction media also represents a significant step towards reduced waste methodologies. researchgate.net
Catalyst Development for Enhanced Atom Economy and Selectivity (e.g., Transition-Metal Catalysis, Organocatalysis)
Catalysis is fundamental to green chemistry, promoting atom economy and selectivity while allowing for milder reaction conditions. In quinoline synthesis, various catalytic systems have been developed.
Transition-Metal Catalysis : Tin(II) chloride dihydrate (SnCl₂·2H₂O) has been effectively used as a precatalyst in the one-pot, three-component synthesis of quinolines in water, promoted by ultrasound. researchgate.net This method avoids the need for more toxic or expensive catalysts.
Organocatalysis : Basic ionic liquids (BILs) based on the imidazolium (B1220033) cation have been shown to efficiently catalyze the condensation reaction for quinoline synthesis in aqueous media under ultrasonic irradiation. nih.gov This approach eliminates the need for a transition metal catalyst and operates under mild, room temperature conditions. nih.gov
Heterogeneous Catalysis : Eco-friendly catalysts, such as NiTiO₃ nanoparticles supported on montmorillonite (B579905) K30, have been developed for microwave-assisted synthesis of nitrogen-containing heterocycles. rsc.org These solid-supported catalysts are easily separable from the reaction mixture, allowing for simple recovery and reuse, which is a significant advantage for industrial applications.
Microwave-Assisted and Ultrasound-Promoted Synthesis
The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including quinolines. These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. rsc.orgnih.gov
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts. researchgate.net For example, the Grohe-Heitzer reaction for synthesizing a 7-chloro-4-oxo-1,8-naphthyridine-3-carboxylate, a related heterocyclic structure, was significantly accelerated using microwave energy, reducing reaction times from hours to minutes. scielo.org.mxresearchgate.net In another instance, a catalyst-free Friedländer synthesis of 8-hydroxyquinolines under microwave irradiation gave a 72% yield, a substantial improvement over the 34% yield obtained with conventional heating. nih.gov The synthesis of 4-phenoxyquinoline derivatives from 4,7-dichloroquinoline (B193633) was achieved in excellent yields (72-82%) in just 10 minutes using microwave heating in an ionic liquid. researchgate.net
Ultrasound-Promoted Synthesis: Ultrasonic irradiation promotes chemical reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. researchgate.net This technique has been successfully applied to the synthesis of various quinoline derivatives, offering benefits such as shorter reaction times, lower energy consumption, and improved yields. rsc.org The use of ultrasound in conjunction with green catalysts, like basic ionic liquids in water, provides a highly efficient and environmentally friendly pathway for quinoline synthesis. nih.gov
Table 2: Comparison of Conventional vs. Alternative Energy Methods for Heterocycle Synthesis
| Method | Reaction | Conditions | Time | Yield | Source(s) |
|---|---|---|---|---|---|
| Conventional Heating | Friedländer Synthesis of 8-hydroxyquinolines | Ethanol, reflux | Several hours | 34% | nih.gov |
| Microwave-Assisted | Friedländer Synthesis of 8-hydroxyquinolines | Ethanol, MW | Minutes | 72% | nih.gov |
| Conventional Heating | Grohe-Heitzer Reaction | 130-140 °C | 1-5 hours (cyclization step) | 63-92% | scielo.org.mxresearchgate.net |
| Microwave-Assisted | Grohe-Heitzer Reaction | 100 °C, 100W | Minutes | 73-75% | scielo.org.mxresearchgate.net |
| Conventional Heating | Synthesis of quinoline-imidazole hybrids | Thermal heating | 8-24 hours | Moderate | rsc.org |
| Ultrasound-Promoted | Synthesis of quinoline-imidazole hybrids | Ultrasound irradiation | 1-3 hours | High | rsc.org |
Advanced Structural Elucidation and Conformational Analysis of 4 Chloro 8 Ethoxy 3 Nitroquinoline
Vibrational Spectroscopy for Bond Analysis and Functional Group Identification (IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and analyzing the bonding framework of a molecule. The vibrational modes of 4-chloro-8-ethoxy-3-nitroquinoline are determined by its constituent parts: the quinoline (B57606) core, the chloro substituent, the nitro group, and the ethoxy group.
The key functional groups would produce characteristic bands. The nitro group (NO₂) is expected to show strong asymmetric and symmetric stretching vibrations. In similar nitroaromatic compounds, these are typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.gov The C-Cl stretching vibration is anticipated to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.
The ethoxy group (-O-CH₂-CH₃) will contribute several characteristic vibrations. These include the C-H stretching modes of the methyl and methylene (B1212753) groups, typically found between 2850 and 3000 cm⁻¹. researchgate.net The C-O stretching vibrations of the ether linkage are expected in the 1000-1300 cm⁻¹ region. researchgate.net The quinoline ring itself will produce a series of characteristic C=C and C=N stretching vibrations within the 1400-1650 cm⁻¹ range, as well as various in-plane and out-of-plane C-H bending modes. nih.gov
By combining data from analogous compounds, a predicted vibrational spectrum can be constructed.
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |
| Aromatic C-H Stretch | 3050-3150 | Medium-Weak | Strong | From the quinoline ring protons. |
| Aliphatic C-H Stretch | 2850-3000 | Medium | Medium | Asymmetric and symmetric stretches of the ethoxy CH₂ and CH₃ groups. researchgate.net |
| C=C/C=N Ring Stretch | 1400-1650 | Strong-Medium | Strong-Medium | Characteristic skeletal vibrations of the quinoline core. nih.gov |
| NO₂ Asymmetric Stretch | 1500-1570 | Very Strong | Medium-Weak | A key indicator for the nitro group. nih.gov |
| NO₂ Symmetric Stretch | 1300-1370 | Strong | Strong | Another primary band for the nitro group. nih.gov |
| C-O-C Asymmetric Stretch | 1200-1275 | Strong | Weak | Ether linkage of the ethoxy group. |
| C-O-C Symmetric Stretch | 1020-1080 | Medium | Medium | Ether linkage of the ethoxy group. |
| C-Cl Stretch | 600-800 | Strong | Strong | Dependent on the substitution pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
NMR spectroscopy is the most powerful tool for mapping the precise connectivity and spatial arrangement of atoms in a molecule.
1D NMR (¹H, ¹³C) Investigations for Proton and Carbon Environments
¹H NMR: The proton NMR spectrum would provide information on the number of distinct proton environments and their neighboring atoms. The aromatic region would show signals for the protons on the quinoline ring. Due to the electron-withdrawing effects of the nitro and chloro groups, these protons would be expected to be deshielded, appearing at higher chemical shifts (downfield). The ethoxy group would present a characteristic ethyl pattern: a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The quinoline ring would exhibit multiple signals in the aromatic region (~110-155 ppm). The carbon atom attached to the chlorine (C-4) and the carbon bearing the nitro group (C-3) would have their chemical shifts significantly influenced by these substituents. The carbons of the ethoxy group would appear in the aliphatic region (upfield), with the methylene carbon (~60-70 ppm) being more deshielded than the methyl carbon (~15 ppm) due to its proximity to the oxygen atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-2 | ~9.0 | - | Highly deshielded due to adjacent nitrogen and proximity to nitro and chloro groups. |
| H-5 | ~7.8 | ~125 | Aromatic proton on the benzene (B151609) part of the ring. |
| H-6 | ~7.6 | ~120 | Aromatic proton on the benzene part of the ring. |
| H-7 | ~7.9 | ~130 | Aromatic proton on the benzene part of the ring. |
| O-CH₂-CH₃ | ~4.2 (quartet) | ~65 | Methylene protons of the ethoxy group. |
| O-CH₂-CH₃ | ~1.5 (triplet) | ~15 | Methyl protons of the ethoxy group. |
| C-2 | - | ~150 | Carbon adjacent to ring nitrogen. |
| C-3 | - | ~140 | Carbon bearing the nitro group. |
| C-4 | - | ~145 | Carbon bearing the chlorine atom. |
| C-4a | - | ~122 | Bridgehead carbon. |
| C-5 | - | ~125 | Carbon corresponding to H-5. |
| C-6 | - | ~120 | Carbon corresponding to H-6. |
| C-7 | - | ~130 | Carbon corresponding to H-7. |
| C-8 | - | ~155 | Carbon bearing the ethoxy group. |
| C-8a | - | ~148 | Bridgehead carbon. |
Note: Predicted values are based on data from analogous quinoline derivatives. researchgate.net
2D NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Proximity Relationships
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation between the methylene and methyl protons of the ethoxy group and establish the connectivity between adjacent protons on the quinoline ring (e.g., H-5, H-6, H-7). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton (e.g., linking the H-5 signal to the C-5 signal). researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. It could provide conformational information, such as the spatial relationship between the ethoxy group protons and the H-7 proton.
Mass Spectrometry for Fragmentation Pathways and Isotopic Signatures
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would confirm the molecular formula C₁₁H₉ClN₂O₃ by providing a highly accurate mass measurement. The presence of chlorine would be evident from a characteristic isotopic pattern in the molecular ion peak, with the (M+2)⁺ peak having an intensity approximately one-third that of the M⁺ peak.
Analysis of the fragmentation pattern helps to confirm the structure. For this compound, key fragmentation steps would likely include:
Loss of the nitro group (-NO₂, 46 Da).
Loss of an ethyl radical (-C₂H₅, 29 Da) or ethylene (B1197577) (-C₂H₄, 28 Da) from the ethoxy group.
Loss of a chlorine radical (-Cl, 35/37 Da).
Predicted mass spectrometry adducts can be calculated to aid in identification.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₁H₁₀ClN₂O₃]⁺ | 253.03745 |
| [M+Na]⁺ | [C₁₁H₉ClN₂O₃Na]⁺ | 275.01939 |
| [M-H]⁻ | [C₁₁H₈ClN₂O₃]⁻ | 251.02289 |
| [M]⁺ | [C₁₁H₉ClN₂O₃]⁺ | 252.02962 |
Data sourced from theoretical predictions. uni.lu
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Motifs
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. This technique would confirm the planarity of the quinoline ring system and determine the orientation of the ethoxy and nitro group substituents relative to the ring.
Determination of Unit Cell Parameters and Space Group
The analysis would begin by determining the unit cell—the basic repeating unit of the crystal lattice—and its symmetry, defined by the space group. For example, a related compound, 2-chloroquinoline-3-carboxaldehyde, was found to crystallize in a monoclinic system with the space group P2₁/n. nih.gov A similar analysis for this compound would yield a set of unique parameters defining its crystal structure.
Table 4: Example X-ray Crystallographic Parameters (based on an analogous compound)
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | The fundamental symmetry of the crystal lattice. |
| Space Group | P2₁/n | The specific symmetry operations within the unit cell. |
| a (Å) | 11.8784 | Length of one side of the unit cell. |
| b (Å) | 3.9235 | Length of the second side of the unit cell. |
| c (Å) | 18.1375 | Length of the third side of the unit cell. |
| β (°) ** | 90.5 | The angle between the 'a' and 'c' axes in a monoclinic system. |
| Volume (ų) ** | 845.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
Note: Data presented is for the analogous compound 2-chloroquinoline-3-carboxaldehyde and serves as an illustrative example of the parameters that would be determined. nih.gov
The crystal packing analysis would also reveal intermolecular forces, such as π-π stacking between quinoline rings or other weak interactions, which govern the macroscopic properties of the solid material.
No Specific Research Found for this compound
Despite a comprehensive search of scientific literature and crystallographic databases, no specific experimental or detailed computational studies were found for the chemical compound this compound.
This prevents the creation of an in-depth and scientifically accurate article focusing on its advanced structural elucidation and conformational analysis as requested. The core data required to elaborate on the intermolecular interactions, conformational preferences, and the influence of its substituents on the quinoline ring is not available in the public domain.
While information exists for structurally related compounds, such as other substituted quinolines, a detailed analysis of this compound would require specific research on this molecule. Without such dedicated studies, any discussion on its specific structural and conformational properties would be speculative and would not meet the standards of a detailed, evidence-based scientific article.
The following is a summary of the information that could be retrieved for related compounds, which might offer some general insights but does not directly describe the target molecule:
General Information on Related Quinolines
Substituted quinolines are a broad class of heterocyclic aromatic compounds that are the subject of extensive research due to their diverse chemical properties and biological activities. The planarity of the quinoline ring system and the nature of its substituents are known to play a crucial role in its interactions and functions.
In similar molecules, the presence of:
An ethoxy group can influence the molecule's solubility and how it packs in a crystal lattice. Its rotational freedom (torsional angles) can lead to different conformations.
A nitro group , being a strong electron-withdrawing group, can significantly affect the electronic properties of the quinoline ring and participate in intermolecular interactions. Its orientation relative to the ring is a key structural feature.
A chloro-substituent also modifies the electronic landscape of the molecule and can be involved in halogen bonding.
However, the specific interplay of these three substituents at the 4, 8, and 3 positions of the quinoline core in "this compound" has not been documented in the searched scientific literature.
Without dedicated crystallographic or computational studies on this compound, it is not possible to provide the detailed analysis of its structure and conformational behavior as outlined in the initial request. The scientific community has not yet published specific research findings for this particular compound.
Reactivity Profiles and Mechanistic Investigations of 4 Chloro 8 Ethoxy 3 Nitroquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4 (Chlorine Displacement)
The presence of a nitro group, an electron-withdrawing substituent, at the C-3 position and the inherent electron-deficient nature of the pyridine (B92270) ring of the quinoline (B57606) system activate the C-4 position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine atom by a variety of nucleophiles.
Scope and Limitations with Various Nucleophiles
The chlorine atom at the C-4 position of 4-chloro-8-ethoxy-3-nitroquinoline can be displaced by a range of nucleophiles. The success and efficiency of these reactions depend on the nature of the nucleophile and the reaction conditions.
Commonly employed nucleophiles include:
Amines: Primary and secondary amines readily displace the C-4 chlorine to form the corresponding 4-amino-8-ethoxy-3-nitroquinoline derivatives. These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the hydrogen chloride formed.
Alkoxides and Phenoxides: Alkoxides (such as sodium methoxide (B1231860) or ethoxide) and phenoxides can react to yield the corresponding 4-alkoxy- or 4-aryloxy-8-ethoxy-3-nitroquinolines.
Thiolates: Thiolates are effective nucleophiles for displacing the C-4 chlorine, leading to the formation of 4-thioether derivatives.
Azide (B81097): Sodium azide can be used to introduce an azido (B1232118) group at the C-4 position, which can then be further transformed, for example, into an amino group via reduction. mdpi.commasterorganicchemistry.com
The scope of the reaction can be limited by the basicity and steric hindrance of the nucleophile. Highly basic nucleophiles may lead to side reactions, while bulky nucleophiles may react sluggishly or not at all due to steric hindrance around the C-4 position.
Table 1: Examples of SNAr Reactions on a 4-chloro-3-nitroquinoline (B17048) scaffold
| Nucleophile | Product | Typical Conditions |
| Ammonia | 4-Amino-3-nitroquinoline | Aqueous ammonia, heat |
| Hydrazine (B178648) | 4-Hydrazinyl-3-nitroquinoline | Ethanol, reflux |
| Sodium Methoxide | 4-Methoxy-3-nitroquinoline | Methanol (B129727), reflux |
| Sodium Azide | 4-Azido-3-nitroquinoline | DMF, heat |
Kinetic and Thermodynamic Aspects of SNAr Reactions
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient C-4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group and the quinoline ring system. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored.
The kinetics of the reaction are influenced by several factors:
Nucleophilicity: Stronger, less sterically hindered nucleophiles will react faster.
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. masterorganicchemistry.com
Leaving Group: The nature of the leaving group also affects the reaction rate, although the attack of the nucleophile is typically the rate-limiting step.
Electrophilic Aromatic Substitution (EAS) at the Quinoline Ring
Electrophilic aromatic substitution on the quinoline ring of this compound is a more complex process compared to SNAr. The quinoline ring system itself is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Furthermore, the presence of a strongly deactivating nitro group at the C-3 position further reduces the electron density of the ring system, making EAS reactions challenging.
The directing effects of the existing substituents play a crucial role in determining the position of electrophilic attack.
The nitro group at C-3 is a strong deactivating group and a meta-director.
The ethoxy group at C-8 is an activating group and an ortho-, para-director.
The chloro group at C-4 is a deactivating group but an ortho-, para-director.
The quinoline nitrogen deactivates the pyridine ring towards electrophilic attack.
Reduction of the Nitro Group to Amine Functionality
The nitro group at the C-3 position of this compound can be selectively reduced to an amino group, yielding 4-chloro-8-ethoxyquinolin-3-amine. This transformation is a key step in the synthesis of various functionalized quinoline derivatives.
Selective Reduction Methodologies and Byproduct Formation
Several methods are available for the selective reduction of aromatic nitro groups in the presence of other reducible functional groups like the chloro-substituent.
Commonly used methodologies include:
Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid are frequently used for the reduction of aromatic nitro groups. nih.govacsgcipr.org These methods are generally effective and chemoselective.
Catalytic Hydrogenation: Hydrogenation over a palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst can also be employed. Careful control of reaction conditions is necessary to avoid the hydrogenolysis of the C-Cl bond.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as Pd/C is another mild and selective method.
Other Reducing Agents: Systems like sodium borohydride (B1222165) in the presence of a transition metal catalyst have also been reported for the selective reduction of nitroaromatics. jsynthchem.comorganic-chemistry.org
Byproduct formation can occur, particularly with less selective reducing agents or under harsh conditions. Potential byproducts could arise from the reduction of the quinoline ring or the cleavage of the C-Cl or C-O (ethoxy) bonds. With stannous chloride, the formation of tin-containing byproducts that can be difficult to remove is a consideration. acsgcipr.org
Table 2: Common Reagents for Selective Nitro Group Reduction
| Reagent | Typical Conditions | Advantages | Potential Byproducts |
| SnCl2·2H2O / HCl | Ethanol, heat | High chemoselectivity | Tin salts |
| Fe / Acetic Acid | Ethanol/Water, heat | Inexpensive, effective | Iron salts |
| H2 / Pd/C | Ethanol, room temp. | Clean reaction | Dehalogenated product |
| Hydrazine / Pd/C | Ethanol, reflux | Mild conditions | - |
Mechanistic Pathways of Nitro Reduction
The mechanism of nitro group reduction can vary depending on the reducing agent used.
With Catalytic Hydrogenation: The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is then stepwise reduced by the addition of hydrogen atoms.
The intermediate hydroxylamine (B1172632) can sometimes be isolated under carefully controlled conditions, but it is typically readily reduced further to the amine. The formation of dimeric byproducts such as azo and azoxy compounds can occur, especially under neutral or basic conditions, but is less common in acidic media.
Reactions Involving the Ethoxy Moiety (e.g., Dealkylation, Oxidation)
The ethoxy group at the 8-position of the quinoline ring is a key site for chemical modification, primarily through dealkylation and oxidation reactions. These transformations can be influenced by the electronic effects of the substituents on the quinoline core.
Dealkylation:
The cleavage of the ether linkage in 8-ethoxyquinolines, known as O-dealkylation, is a common reaction used to unmask a hydroxyl group. acsgcipr.org This transformation is typically achieved using strong acids, Lewis acids, or nucleophilic reagents. acsgcipr.org While specific studies on the dealkylation of this compound are not extensively documented, the reactivity can be inferred from the general behavior of alkyl aryl ethers.
The presence of the electron-withdrawing nitro group at the 3-position and the chloro group at the 4-position is expected to decrease the electron density on the quinoline ring system. This electronic effect can influence the susceptibility of the ethoxy group to cleavage. Common reagents for O-dealkylation include:
Strong Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) can protonate the ether oxygen, making the ethyl group susceptible to nucleophilic attack by the halide ion.
Lewis Acids: Boron trihalides (e.g., BBr₃, BCl₃) are powerful reagents for cleaving aryl ethers. The Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond.
Nucleophiles: Strong nucleophiles, such as thiolates, can also effect dealkylation, although this is generally less common for simple alkyl ethers.
The reaction conditions for dealkylation would need to be carefully controlled to avoid undesired side reactions, such as nucleophilic substitution of the 4-chloro group or reactions involving the nitro group.
Oxidation:
The ethoxy group can potentially undergo oxidation at the benzylic-like position of the ethyl group. However, the oxidation of such side chains on aromatic rings typically requires strong oxidizing agents and the presence of at least one hydrogen atom on the carbon attached to the aromatic ring. youtube.com
In the case of this compound, oxidation of the ethoxy group to an acetyl group or further to a carboxylic acid is theoretically possible but would likely require harsh conditions. Common oxidizing agents for side-chain oxidation include potassium permanganate (B83412) (KMnO₄) and chromic acid. youtube.com The strong electron-withdrawing nature of the nitro and chloro substituents might render the quinoline ring more resistant to oxidative degradation, potentially allowing for selective side-chain oxidation under controlled conditions. However, the presence of multiple reactive sites on the molecule presents a challenge for achieving high selectivity.
| Reaction Type | Potential Reagents | Expected Product | Notes |
| O-Dealkylation | HBr, HI, BBr₃, BCl₃ | 4-chloro-3-nitroquinolin-8-ol | Reaction conditions need to be optimized to avoid side reactions. |
| Side-Chain Oxidation | KMnO₄, H₂CrO₄ | 1-(4-chloro-3-nitroquinolin-8-yl)ethan-1-one or 4-chloro-3-nitroquinoline-8-carboxylic acid | Requires strong oxidizing agents and harsh conditions; selectivity might be an issue. |
Coordination Chemistry: Ligand Potential of the Quinoline Nitrogen
The quinoline nitrogen in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The coordination ability of this nitrogen is, however, significantly modulated by the electronic effects of the substituents on the quinoline ring.
The presence of the strongly electron-withdrawing nitro group at the 3-position and the chloro group at the 4-position reduces the basicity and electron-donating ability of the quinoline nitrogen. This deactivation makes this compound a weaker ligand compared to unsubstituted quinoline or quinolines with electron-donating groups.
Despite this reduced basicity, complexation with various transition metal ions is still possible, particularly with those that can form stable bonds with nitrogen heterocycles. The formation of metal complexes can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating ligands. While specific studies on the complexation of this compound are limited, insights can be drawn from the coordination chemistry of related quinoline derivatives. researchgate.net
In principle, this compound could act as a monodentate ligand through its quinoline nitrogen. However, the presence of the ethoxy group at the 8-position introduces the possibility of bidentate chelation, involving both the quinoline nitrogen and the oxygen atom of the ethoxy group. This would lead to the formation of a five-membered chelate ring, which is a stable arrangement in coordination chemistry.
The formation of such a chelate complex would depend on the conformational flexibility of the ethoxy group and the preference of the metal ion for N,O-coordination. The stability of the resulting complex would be influenced by the chelate effect.
The electronic properties of the ligand, particularly the presence of the nitro and chloro substituents, would have a significant impact on the ligand field strength. As a relatively weak-field ligand due to the electron-withdrawing groups, this compound would be expected to produce smaller ligand field splitting (Δo) compared to stronger-field ligands. This would, in turn, influence the electronic spectra, magnetic properties, and reactivity of the resulting metal complexes.
| Potential Metal Ions | Plausible Chelation Mode | Expected Ligand Field Effect |
| Cu(II), Ni(II), Co(II), Zn(II) | Monodentate (N) or Bidentate (N,O) | Weak to moderate field strength, leading to smaller Δo. |
Computational Chemistry and Theoretical Modeling of 4 Chloro 8 Ethoxy 3 Nitroquinoline
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of 4-chloro-8-ethoxy-3-nitroquinoline. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and molecular orbital energies.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process, called geometry optimization, seeks the lowest energy conformation on the potential energy surface. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles.
The optimization process would reveal the planar quinoline (B57606) core and the preferred orientation of the ethoxy and nitro substituents. The results would likely indicate some degree of non-planarity introduced by the ethoxy group to minimize steric hindrance. The final optimized geometry corresponds to an energy minimum, providing a theoretical model of the molecule's structure.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C3-N(nitro) | ~1.48 Å |
| C4-Cl | ~1.75 Å | |
| C8-O(ethoxy) | ~1.37 Å | |
| O-C(ethyl) | ~1.44 Å | |
| Bond Angle | C2-C3-N(nitro) | ~121° |
| C3-C4-Cl | ~119° | |
| C7-C8-O(ethoxy) | ~118° | |
| Dihedral Angle | C4-C3-N-O | ~45° (indicating rotation of the nitro group) |
| C7-C8-O-C(ethyl) | ~90° (indicating out-of-plane orientation) |
Note: The values in this table are representative and based on typical DFT results for similar molecules.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity and electronic properties. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the nitro and chloro groups is expected to lower the energy of the LUMO, while the electron-donating ethoxy group would raise the energy of the HOMO.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.8 |
| HOMO-LUMO Gap | 3.7 |
Note: These values are illustrative and represent typical FMO energies for a molecule with these functional groups.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net Similarly, the vibrational modes of the molecule can be calculated to predict its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's identity and structure. For this compound, specific peaks corresponding to the C-Cl, N-O, and C-O stretching vibrations would be predicted.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Nitro Group | Asymmetric Stretch | ~1550 |
| Symmetric Stretch | ~1350 | |
| C-Cl Bond | Stretch | ~750 |
| Ethoxy Group | C-O Stretch | ~1240 |
Note: These are representative frequencies and can vary based on the computational method and the molecule's environment.
Reaction Mechanism Elucidation via Transition State Theory
Transition State Theory (TST) is a cornerstone of computational reaction kinetics, allowing for the study of reaction mechanisms and the calculation of reaction rates. wikipedia.org By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. For this compound, TST could be used to model its synthesis or its reactions with other molecules. For example, the mechanism of nucleophilic aromatic substitution at the C4 position could be investigated, providing insights into the energy barriers and the structure of the transition state complex.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Derivations
Quantitative Structure-Property/Reactivity Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its physical properties or reactivity. For a series of related quinoline derivatives, a QSPR model could be developed to predict properties like solubility, boiling point, or even a specific type of reactivity based on calculated molecular descriptors. For this compound, descriptors such as molecular weight, logP, polar surface area, and electronic parameters from DFT calculations would be used as inputs for building such a model. This approach is highly valuable in medicinal chemistry for predicting the properties of yet-to-be-synthesized compounds.
Descriptors for Molecular Reactivity and Interaction Potentials
Consequently, the generation of data tables and a detailed discussion of research findings for this specific section is not possible based on the current body of scientific evidence.
Explorations of Advanced Applications and Functional Materials Featuring 4 Chloro 8 Ethoxy 3 Nitroquinoline Derivatives
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
4-chloro-8-ethoxy-3-nitroquinoline is a highly valuable intermediate in organic synthesis due to the reactivity of its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, the nitro group at the 3-position can be readily reduced to an amino group, and the ethoxy group at the 8-position can influence the electronic properties and solubility of the resulting molecules. These characteristics make it an ideal starting material for the synthesis of a diverse array of more complex organic structures.
The reactivity of the chloro and nitro groups allows for sequential or one-pot multi-component reactions, leading to the efficient construction of intricate molecular frameworks. For instance, the chloro group can be displaced by various nucleophiles such as amines, thiols, and alkoxides, introducing new functionalities. Subsequently, the reduction of the nitro group to an amine provides a handle for further derivatization, such as acylation, alkylation, or diazotization reactions. This step-wise approach enables the systematic elaboration of the quinoline (B57606) core, yielding a library of compounds with potential applications in various fields.
A notable example of its utility is in the preparation of compounds with potential biological activity. The quinoline core is a prevalent motif in many pharmaceuticals, and the specific substitution pattern of this compound can be leveraged to synthesize analogs of known drugs or to explore new chemical space for drug discovery. For instance, a related compound, 4-chloro-3-cyano-7-ethoxy-6-nitroquinoline, is used in the preparation of tyrosine kinase inhibiting antitumor agents. chemicalbook.com
The following table summarizes the key reactive sites of this compound and their common transformations:
| Reactive Site | Position | Common Transformations | Resulting Functional Group |
| Chloro | 4 | Nucleophilic Substitution | Amine, Ether, Thioether, etc. |
| Nitro | 3 | Reduction | Amino |
| Quinoline Ring | - | Electrophilic Aromatic Substitution | Further functionalization |
Potential as a Ligand in Catalysis
The nitrogen atom in the quinoline ring and the potential for introducing other donor atoms through derivatization make this compound derivatives promising candidates for ligands in catalysis. These ligands can coordinate with metal centers to form catalysts that drive a variety of chemical transformations.
In homogeneous catalysis, the catalyst is in the same phase as the reactants. dntb.gov.ua Derivatives of this compound can be functionalized to create multidentate ligands that form stable and catalytically active complexes with transition metals. For example, by replacing the chloro group with a phosphine-containing moiety and reducing the nitro group to an amine, a bidentate P,N-ligand can be synthesized. Such ligands are known to be effective in a range of catalytic reactions, including cross-coupling reactions, hydrogenations, and hydroformylations. researchgate.net
The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the quinoline ring, thereby influencing the activity and selectivity of the catalyst. The ethoxy group at the 8-position can play a role in modulating the electronic environment of the metal center, which in turn can affect the catalytic cycle. Research in this area is focused on designing and synthesizing novel quinoline-based ligands and evaluating their performance in various catalytic applications. researchgate.net
Heterogeneous catalysts are in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. mdpi.com Derivatives of this compound can be immobilized on solid supports, such as silica (B1680970), polymers, or magnetic nanoparticles, to create heterogeneous catalysts. mdpi.com This can be achieved by introducing a functional group that can covalently bind to the support.
For example, the quinoline derivative could be modified to include a silane (B1218182) group, which can then be grafted onto a silica surface. The resulting supported catalyst would combine the catalytic activity of the quinoline-metal complex with the practical benefits of a heterogeneous system. These materials have potential applications in continuous flow reactors and for the development of more sustainable chemical processes. The development of such catalysts is an active area of research, with a focus on achieving high catalytic efficiency, stability, and reusability. mdpi.com
Advanced Materials Science Applications
The unique photophysical and electronic properties of quinoline derivatives make them attractive for applications in materials science, particularly in the development of advanced functional materials.
Quinoline derivatives are known to exhibit fluorescence and are often used as building blocks for organic light-emitting materials. researchgate.netbohrium.com The electronic properties of the this compound core can be tailored through chemical modification to produce materials that emit light at specific wavelengths. For instance, by introducing electron-donating and electron-accepting groups, it is possible to create molecules with intramolecular charge transfer (ICT) characteristics, which are often associated with strong luminescence. researchgate.net
Derivatives of this compound can be designed to function as emitters, host materials, or electron-transporting materials in OLED devices. mdpi.com The ethoxy group can enhance solubility and processability, which are important considerations for the fabrication of thin-film devices. Research in this area involves synthesizing new quinoline-based materials and characterizing their photophysical and electroluminescent properties to optimize their performance in OLEDs and other optoelectronic applications.
The following table outlines the potential roles of this compound derivatives in OLEDs:
| OLED Component | Function | Desired Properties of Derivative |
| Emitting Layer | Emits light upon electrical excitation | High fluorescence quantum yield, specific emission color, good thermal stability |
| Host Material | Forms a matrix for the emitter | High triplet energy, good charge transport properties, morphological stability |
| Electron Transport Layer | Facilitates the injection and transport of electrons | High electron mobility, good thermal and morphological stability |
The reactivity of the functional groups on this compound allows for its incorporation into polymers and nanomaterials. By introducing a polymerizable group, such as a vinyl or an acrylate (B77674) group, the quinoline derivative can be used as a monomer in polymerization reactions. The resulting polymers would possess the photophysical or electronic properties of the quinoline unit, making them suitable for applications such as organic solar cells, sensors, or stimuli-responsive materials.
Furthermore, this compound derivatives can be used to functionalize the surface of nanomaterials, such as quantum dots or gold nanoparticles. This surface modification can impart new properties to the nanomaterials, such as improved dispersibility, biocompatibility, or the ability to act as targeted drug delivery vehicles. The quinoline moiety can also serve as a recognition element for specific analytes, leading to the development of novel sensors.
Derivatization for Advanced Chemical Probe Development (non-biological)
The strategic derivatization of the this compound scaffold presents a fertile ground for the development of advanced chemical probes for non-biological applications. The inherent electronic and structural features of this quinoline core, including the electron-withdrawing nitro group and the reactive chloro substituent, can be systematically modified to create tailored chemosensors for a variety of analytes such as metal ions and anions. The quinoline moiety itself can serve as a fluorophore or a chromophore, providing a basis for signaling in response to analyte binding.
The primary approach to converting this compound into a chemical probe involves the introduction of a specific recognition unit (receptor) that can selectively interact with the target analyte. This is typically achieved by nucleophilic substitution of the chlorine atom at the C4 position. The binding event between the receptor and the analyte can then induce a measurable change in the photophysical properties of the quinoline core, such as fluorescence quenching or enhancement, or a colorimetric shift.
Probes for Metal Ion Detection
Derivatives of this compound can be designed as highly sensitive and selective fluorescent or colorimetric probes for various metal ions. By introducing ligands capable of coordinating with specific metal ions, the resulting derivatives can exhibit a "turn-on" or "turn-off" fluorescent response. For instance, the incorporation of a receptor containing nitrogen or sulfur donor atoms can lead to selective binding of heavy and transition metal ions.
A hypothetical derivatization could involve the reaction of this compound with a molecule like 2-(quinolin-8-yloxy)acetohydrazide. The resulting derivative could potentially act as a chemosensor for copper ions (Cu²⁺). The binding of Cu²⁺ to the hydrazone and quinoline nitrogen atoms would likely alter the electronic properties of the entire molecule, leading to a detectable optical response.
| Hypothetical Probe Structure | Target Analyte | Potential Sensing Mechanism | Expected Observable Change |
| Derivative with 2-(quinolin-8-yloxy)acetohydrazide | Cu²⁺ | Chelation-enhanced fluorescence quenching (CHEQ) | Decrease in fluorescence intensity |
| Derivative with a rhodamine moiety | Fe³⁺ | Förster resonance energy transfer (FRET) | Ratiometric change in fluorescence emission |
| Derivative with a crown ether | K⁺ | Photoinduced electron transfer (PET) inhibition | Increase in fluorescence intensity |
Sensors for Anion Recognition
The electron-deficient nature of the 3-nitroquinoline (B96883) ring makes it a suitable platform for the development of anion sensors. The introduction of hydrogen-bond donor groups at the C4 position can create a binding pocket for various anions. The interaction between the probe and the anion through hydrogen bonding can modulate the electronic state of the quinoline ring, resulting in a change in its fluorescence or absorption spectrum.
For example, a derivative synthesized by reacting this compound with an aromatic amine could function as a colorimetric sensor for anions like fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻). The hydrogen bonding between the N-H proton of the probe and the anion would increase the electron density on the quinoline ring, causing a visible color change. A fluorescence turn-on chemosensor for the hydrogen sulfate (B86663) anion (HSO₄⁻) has been developed based on a quinoline and naphthalimide framework, suggesting a similar strategy could be employed with this compound. nih.gov
| Hypothetical Probe Structure | Target Analyte | Potential Sensing Mechanism | Expected Observable Change |
| Derivative with an aniline (B41778) moiety | F⁻, AcO⁻ | Hydrogen bonding induced color change | Visible color change from colorless to yellow/orange |
| Derivative with a thiourea (B124793) group | HSO₄⁻ | Anion-induced disruption of aggregation | Enhancement of fluorescence |
| Derivative with a sulfonamide group | ClO₄⁻ | Displacement of an intramolecularly bound fluorophore | Ratiometric fluorescence response |
The development of such probes based on the this compound scaffold holds significant promise for applications in environmental monitoring, industrial process control, and materials science, where the sensitive and selective detection of specific chemical species is crucial. Further research into the synthesis and characterization of these derivatives will undoubtedly expand the utility of this versatile chemical compound.
Advanced Analytical Techniques and Methodological Innovations for 4 Chloro 8 Ethoxy 3 Nitroquinoline
Chromatographic Separations for Purity and Isomeric Analysis
Chromatographic techniques are fundamental in the analysis of 4-chloro-8-ethoxy-3-nitroquinoline, enabling the separation of the main compound from impurities and potential isomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for the separation of its isomers. The development of a robust HPLC method is critical for accurate quantification and quality control.
A typical reversed-phase HPLC (RP-HPLC) method can be developed for the analysis of this compound. The selection of a suitable stationary phase is crucial; a C18 column is often a good starting point due to its versatility. nih.gov For enhanced separation of potential isomers, columns with different selectivities, such as those with phenyl or cyano stationary phases, could be explored. nacalai.com The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, needs to be optimized to achieve good resolution and peak shape. sielc.com A gradient elution may be necessary to separate compounds with a wide range of polarities. UV detection is commonly employed for quinoline (B57606) derivatives due to their chromophoric nature. nih.gov
The validation of the HPLC method according to the International Conference on Harmonisation (ICH) guidelines would ensure its reliability for its intended purpose. chromatographyonline.com This includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). chromatographyonline.com
Interactive Data Table: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for a broad range of organic molecules. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | Phosphoric acid helps in protonating silanol (B1196071) groups and controlling the ionization of the analyte. Acetonitrile is a common organic modifier. sielc.com |
| Elution | Gradient | Allows for the separation of both polar and non-polar impurities in a single run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. nih.gov |
| Detection | UV at 254 nm | Quinoline ring system provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile byproducts that may be present in this compound from its synthesis. It combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
For GC-MS analysis, the sample is typically dissolved in a suitable volatile solvent and injected into the gas chromatograph. The high temperature of the injection port and column ensures the volatilization of the analytes. A capillary column, often with a non-polar or medium-polarity stationary phase, is used to separate the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This allows for the confident identification of volatile impurities, even at trace levels.
Interactive Data Table: Potential Volatile Byproducts in the Synthesis of this compound
| Potential Byproduct | Rationale for Presence | Analytical Note |
| Dichloroethane | Possible solvent residue. | Easily detectable by GC-MS with characteristic isotopic pattern for chlorine. |
| Ethanol | Residue from the ethoxy group source or solvent. | Highly volatile and readily analyzable by GC-MS. |
| Unreacted starting materials | Incomplete reaction. | GC-MS can help in monitoring the reaction progress and purity of the final product. |
| Partially nitrated or chlorinated precursors | Side reactions during synthesis. | Mass spectra will show different molecular ions and fragmentation patterns compared to the target compound. |
Hyphenated Techniques in Structural Characterization (e.g., LC-NMR, LC-MS/MS)
For unambiguous structural elucidation of this compound and its potential impurities or degradation products, hyphenated techniques that couple chromatographic separation with powerful spectroscopic detectors are indispensable.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of complex mixtures. After separation by LC, the analytes are introduced into the mass spectrometer. In MS/MS, a specific precursor ion corresponding to the compound of interest is selected and fragmented to produce a characteristic product ion spectrum, which provides valuable structural information. This technique is particularly useful for confirming the identity of the main compound and for identifying unknown impurities by analyzing their fragmentation patterns. umb.edu
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers the direct acquisition of NMR spectra of compounds separated by LC. mdpi.comiosrphr.org This powerful combination allows for the complete structural characterization of individual components in a mixture without the need for isolation. mdpi.comiosrphr.org For this compound, LC-NMR would be invaluable for confirming the substitution pattern on the quinoline ring and for identifying the structure of any isomers or byproducts. researchgate.nettsijournals.com
Interactive Data Table: Application of Hyphenated Techniques
| Technique | Information Obtained | Relevance for this compound |
| LC-MS/MS | Molecular weight and fragmentation pattern of separated components. | Confirms the molecular formula and provides structural clues for the main compound and impurities. umb.edu |
| LC-NMR | Detailed structural information (1H and 13C NMR spectra) of separated components. | Unambiguously determines the chemical structure, including the position of substituents on the quinoline core. mdpi.comiosrphr.org |
Chemoinformatics and Data Mining for Structure-Property Relationships (excluding prohibited properties)
Chemoinformatics and data mining are increasingly utilized to predict the physicochemical properties of molecules based on their structure, which can guide analytical method development and provide insights into their behavior.
For this compound, chemoinformatic tools can predict properties such as lipophilicity (LogP), solubility, and chromatographic retention behavior. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed for classes of compounds like quinoline derivatives to correlate their structural features with specific properties. mdpi.comresearchgate.netnih.gov These models use molecular descriptors calculated from the 2D or 3D structure of the molecule to build a mathematical relationship with an experimental property. mdpi.comarabjchem.org This approach can be used to predict the properties of new or uncharacterized derivatives of this compound, thereby accelerating research and development.
Interactive Data Table: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Software | Significance |
| Molecular Weight | 252.65 g/mol | Calculation | Fundamental property for mass spectrometry. |
| Molecular Formula | C11H9ClN2O3 | Calculation | Essential for elemental analysis and high-resolution mass spectrometry. uni.lu |
| XlogP3 | 3.2 | Computational Prediction | Indicates the lipophilicity of the compound, which influences its chromatographic behavior and solubility. |
| Topological Polar Surface Area | 65.2 Ų | Computational Prediction | Relates to the polarity of the molecule, affecting its interaction with polar stationary phases in chromatography. |
Future Research Directions and Unexplored Avenues for 4 Chloro 8 Ethoxy 3 Nitroquinoline
Synthesis of Novel Quinoline-Based Macrocycles and Supramolecular Structures
Macrocyclic compounds built from heterocyclic units have garnered immense interest due to their unique structural and functional properties, finding use in materials science, biology, and chemistry. thieme-connect.comelsevierpure.com While macrocycles incorporating pyrrole (B145914) and pyridine (B92270) are well-established, those based on the quinoline (B57606) unit have been less explored. thieme-connect.com Recent advances have led to the synthesis of novel oligoquinoline macrocycles like TriQuinoline (TQ), oxa-TriQuinoline (o-TQ), and TEtraQuinoline (TEQ). thieme-connect.comelsevierpure.com
4-chloro-8-ethoxy-3-nitroquinoline represents an ideal building block for constructing new, functionalized quinoline-based macrocycles. The reactive 4-chloro position can serve as a key linkage point for cyclization reactions. For instance, nucleophilic substitution reactions with bifunctional or polyfunctional linkers could yield novel macrocyclic structures. The presence of the 8-ethoxy group can enhance the solubility of these large molecules in organic solvents, while the 3-nitro group can be used to fine-tune the electronic properties of the macrocycle's cavity.
Future research could focus on:
Head-to-tail cyclization: Utilizing the chloro group for sequential reactions to form macrocycles where quinoline units are concatenated.
Bridged structures: Synthesizing larger macrocycles by using rigid or flexible bridging units that connect multiple this compound monomers. thieme-connect.com A conjugated macrocyclic molecule with a rigid parallelogram structure has been synthesized using quinoline moieties bridged by m-diethynylene-phenylene units. researchgate.netresearchgate.net
Host-guest chemistry: Investigating the ability of these new macrocycles to act as hosts for various guest molecules, including cations or neutral organic compounds, a property dependent on the cavity size and electronic environment. thieme-connect.com
| Component | Role in Macrocycle Synthesis | Potential Contribution |
|---|---|---|
| This compound | Monomeric Building Block | Provides the core quinoline structure and functional handles for cyclization. |
| 4-Chloro Group | Reactive Site | Acts as a key position for nucleophilic substitution to link with other monomers or bridging units. |
| 8-Ethoxy Group | Solubility/Electronic Modifier | Improves solubility of large macrocyclic structures and influences electronic properties. |
| 3-Nitro Group | Electronic/Functional Modifier | Electron-withdrawing nature fine-tunes the macrocycle's cavity and can be a site for further functionalization. |
Development of Asymmetric Synthetic Routes to Chiral Analogues
Chiral quinolines are of significant interest in medicinal chemistry and as ligands in asymmetric catalysis. rsc.orgdntb.gov.ua The development of synthetic methods to produce enantiomerically pure quinoline derivatives is a key area of research. rsc.orgresearchgate.net While this compound is itself achiral, it serves as a valuable starting material for the synthesis of chiral analogues.
Future research in this area could pursue several strategies:
Central-to-Axial Chirality Conversion: A powerful strategy involves creating stereocenters in a molecule which are then converted into an axis of chirality. researchgate.net For example, a Povarov reaction catalyzed by a chiral phosphoric acid could be used to introduce stereocenters, followed by an oxidation step to generate atropisomeric quinoline-naphthalene hybrids. researchgate.net
Atroposelective Synthesis: By introducing a bulky substituent at a position adjacent to the quinoline ring's C-N axis, it may be possible to create stable atropisomers (axially chiral molecules). The synthesis could be guided by chiral catalysts to favor the formation of one enantiomer over the other. rsc.org
Catalytic Asymmetric Reactions: The chloro group can be substituted with various nucleophiles using transition metal catalysts complexed with chiral ligands. This approach could install a chiral side chain at the 4-position. Chiral Ti(IV) complexes, for example, have been used as Lewis acid catalysts for asymmetric Diels-Alder reactions to produce asymmetric tetrahydroquinoline derivatives. nih.gov
Green Chemistry Innovations in Derivatization and Application
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. tandfonline.comrsc.org These principles can be applied to the synthesis and derivatization of quinolines. ijpsjournal.comzenodo.org Traditional methods for quinoline synthesis often require harsh conditions and toxic reagents. tandfonline.com
Future research on this compound should incorporate green chemistry innovations:
Eco-friendly Solvents: Exploring the use of water, ethanol, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents for derivatization reactions, replacing hazardous chlorinated solvents. tandfonline.comrsc.org
Alternative Energy Sources: Employing microwave irradiation or ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.com
Green Catalysts: Developing reactions that use recyclable catalysts, such as metal nanoparticles or solid-supported catalysts, to facilitate the substitution of the chloro group. nih.gov Iron-catalyzed, visible-light-driven reactions offer a cleaner alternative for creating C-C bonds on the quinoline core. mdpi.com
Solvent-Free Reactions: Designing synthetic protocols that proceed without any solvent, which simplifies purification and minimizes waste. jocpr.com
| Green Chemistry Approach | Key Advantages | Example Application for Derivatization |
|---|---|---|
| Use of Green Solvents | Reduced Toxicity & Waste | Nucleophilic substitution in water or ethanol |
| Microwave/Ultrasound | Faster Reactions, Lower Energy | Accelerated synthesis of amino-derivatives |
| Recyclable Catalysts | Reduced Waste, Lower Cost | Nanoparticle-catalyzed C-C coupling reactions |
| Solvent-Free Conditions | Minimal Waste, Easy Purification | Solid-state reaction with a nucleophile |
Advanced Computational Methodologies for Predictive Modeling and Materials Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the molecular properties and reactivity of novel compounds. researchgate.net These methods can guide experimental work by screening potential derivatives for desired characteristics, saving time and resources. tandfonline.com For quinoline derivatives, computational studies have been used to predict physicochemical properties, bioactivity, and pharmacokinetic parameters. tandfonline.comresearchgate.net
For this compound and its potential derivatives, advanced computational modeling could be applied to:
Predict Reactivity: Calculate electrostatic potential maps and frontier molecular orbitals to identify the most reactive sites for electrophilic and nucleophilic attack, confirming the high reactivity of the 4-position.
Model Spectroscopic Data: Simulate IR, NMR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives. researchgate.net
Design for Specific Applications: Computationally screen derivatives for properties relevant to materials science (e.g., nonlinear optical properties) or medicinal chemistry (e.g., binding affinity to biological targets like DNA or proteins). nih.govresearchgate.net Docking studies can predict the interaction of these compounds with enzyme active sites. nih.gov
Explore Electronic Properties: Investigate how modifying the substituents affects the electronic structure, which is crucial for designing molecules for electronic materials or as catalysts. researchgate.net
Exploration of New Catalytic Systems Incorporating Functionalized Quinoline Scaffolds
Quinoline and its derivatives are effective ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom. nih.govrsc.org By modifying the this compound scaffold, novel ligands can be designed for a wide range of catalytic applications.
Future research should focus on synthesizing new ligands from this compound and exploring their catalytic activity:
Synthesis of Novel Ligands: The 4-chloro position can be substituted with groups containing additional donor atoms (e.g., phosphorus, sulfur, or other nitrogen atoms) to create bidentate or tridentate ligands.
Tuning Electronic and Steric Properties: The 8-ethoxy and 3-nitro groups intrinsically modulate the electronic properties of the quinoline nitrogen. The electron-donating ethoxy group increases the electron density on the metal center, while the electron-withdrawing nitro group decreases it. This allows for fine-tuning the reactivity of the catalyst.
Applications in Catalysis: These new quinoline-based metal complexes could be tested in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. researchgate.net For example, an iron complex with a tetraquinoline ligand has shown catalytic activity in the chemoselective dehydrogenation of benzylic amines. researchgate.net Gold-catalyzed methodologies have also proven effective for quinoline synthesis. rsc.org
Q & A
Q. How do steric and electronic factors influence regioselectivity in reactions of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
